molecular formula C11H16O B15399455 1-Ethenyl-1-methylspiro[3.4]octan-2-one CAS No. 89237-37-6

1-Ethenyl-1-methylspiro[3.4]octan-2-one

Cat. No.: B15399455
CAS No.: 89237-37-6
M. Wt: 164.24 g/mol
InChI Key: VYWBCPVHTJWGEW-UHFFFAOYSA-N
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Description

1-Ethenyl-1-methylspiro[3.4]octan-2-one is a spirocyclic ketone characterized by a unique fused bicyclic system where two rings (a cyclopropane and a cyclobutane) share a single carbon atom. The compound features an ethenyl (CH₂=CH–) and a methyl (–CH₃) substituent at the 1-position of the spiro junction, along with a ketone group at the 2-position. This structural arrangement imparts significant steric constraints and electronic effects, influencing its reactivity and physical properties.

Properties

CAS No.

89237-37-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-ethenyl-3-methylspiro[3.4]octan-2-one

InChI

InChI=1S/C11H16O/c1-3-10(2)9(12)8-11(10)6-4-5-7-11/h3H,1,4-8H2,2H3

InChI Key

VYWBCPVHTJWGEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC12CCCC2)C=C

Origin of Product

United States

Comparison with Similar Compounds

6,7-Dithiaspiro[3.4]octan-2-one

  • Structure : Similar spiro[3.4]octane framework but with sulfur atoms replacing carbons at positions 6 and 5.
  • Higher molecular weight (due to sulfur) likely reduces volatility relative to 1-ethenyl-1-methylspiro[3.4]octan-2-one .

7-Anti-Acetyl-3,3-Dimethylbicyclo[2.2.2]octan-2-one

  • Structure : Bicyclo[2.2.2]octane system with acetyl (–COCH₃) and dimethyl (–C(CH₃)₂) substituents.
  • Dimethyl groups at position 3 enhance steric hindrance, which may slow ketone-related reactions compared to the less hindered target compound .

1-Hydroxybicyclo[2.2.2]octan-2-one

  • Structure : A bicyclo[2.2.2]octan-2-one derivative with a hydroxyl group at position 1.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the hydrophobic ethenyl/methyl substituents of the target compound.
    • Synthesis via dimethyldioxirane oxidation (as described in ) contrasts with the likely multi-step spiro compound synthesis .

Functional Analogs: Linear and Branched Ketones

Octan-2-one (Methyl Hexyl Ketone)

  • Structure : A linear aliphatic ketone (CH₃-CO-C₆H₁₃).
  • Key Differences :
    • Lower molecular weight (128.21 g/mol) and flexible chain result in higher volatility and lower melting points compared to the rigid spiro compound.
    • Lacks steric hindrance, enabling faster nucleophilic additions at the carbonyl group .

Nonan-2-one (Methyl Heptyl Ketone)

  • Structure : Similar to octan-2-one but with a longer alkyl chain (C₉H₁₈O).
  • Key Differences :
    • Increased hydrophobicity and boiling point compared to both octan-2-one and the spiro compound.
    • Linear structure lacks the stereoelectronic effects of the spiro system, leading to divergent reactivity patterns .

Research Findings and Implications

  • Synthetic Accessibility : Spirocyclic ketones like this compound likely require specialized ring-closing strategies (e.g., cyclopropanation via carbene insertion), contrasting with bicyclo[2.2.2]octan-2-one derivatives synthesized via oxidation of diols .
  • Reactivity Trends: The spiro system’s rigidity may reduce conformational flexibility, slowing reactions requiring planar transition states (e.g., enolate formation) compared to linear ketones.
  • Applications : Spiro and bicyclic ketones are valued in medicinal chemistry for their ability to mimic bioactive conformations, with the ethenyl group in the target compound offering a site for further functionalization .

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